(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1111051-40-1
VCID: VC6570761
InChI: InChI=1S/C21H19FN2O3S/c1-14-4-7-16(8-5-14)28(26,27)20-17-12-15(22)6-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Molecular Formula: C21H19FN2O3S
Molecular Weight: 398.45

(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone

CAS No.: 1111051-40-1

Cat. No.: VC6570761

Molecular Formula: C21H19FN2O3S

Molecular Weight: 398.45

* For research use only. Not for human or veterinary use.

(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone - 1111051-40-1

Specification

CAS No. 1111051-40-1
Molecular Formula C21H19FN2O3S
Molecular Weight 398.45
IUPAC Name [6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C21H19FN2O3S/c1-14-4-7-16(8-5-14)28(26,27)20-17-12-15(22)6-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3
Standard InChI Key OKXKMOBGGMYHQA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The target compound features a quinoline backbone substituted with three distinct functional groups:

  • 6-Fluoro group: Enhances electronic effects and potential bioavailability .

  • 4-Tosyl group: Introduces sulfonamide characteristics, often leveraged for synthetic intermediate stability .

  • 3-(Pyrrolidin-1-yl)methanone: A cyclic amine ketone contributing to stereoelectronic diversity .

The molecular formula is C21_{21}H19_{19}FN2_2O3_3S, with a calculated molecular weight of 398.45 g/mol. Comparative analysis with the chloro analog (CAS 1111015-65-6, MW 414.9 g/mol) highlights the impact of halogen substitution on molecular mass .

Table 1: Comparative Structural Data of Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Target CompoundC21_{21}H19_{19}FN2_2O3_3S398.45Not Assigned
6-Chloro-4-tosylquinolin-3-yl analogC21_{21}H19_{19}ClN2_2O3_3S414.901111015-65-6
6-Fluoro-4-((4-fluorophenyl)amino) analogC20_{20}H17_{17}F2_2N3_3O353.401357783-03-9

Spectroscopic and Computational Data

While experimental spectra for the target compound are unavailable, inferences from analogs suggest:

  • 1^1H NMR: Aromatic protons (quinoline) at δ 7.5–8.5 ppm, pyrrolidine protons at δ 1.8–3.2 ppm .

  • 13^{13}C NMR: Carbonyl resonance near δ 195 ppm (methanone), sulfonyl carbons at δ 125–140 ppm .

  • IR: Stretching vibrations for C=O (~1650 cm1^{-1}), S=O (~1150 cm1^{-1}), and C-F (~1100 cm1^{-1}) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone likely involves multi-step functionalization of a preformed quinoline core. Key methodologies include:

Quinoline Core Construction

Phosphine-catalyzed cyclization, as described by Khong et al., enables one-pot quinoline synthesis from alkynyl aldehydes and amines . For example, reacting 2-fluoro-5-methoxybenzaldehyde with propargyl amine under tributylphosphine catalysis yields 6-fluoroquinoline precursors .

Tosylation and Methanone Installation

  • Tosylation: Sulfonation at the 4-position using p-toluenesulfonyl chloride under basic conditions .

  • Methanone Formation: Friedel-Crafts acylation or palladium-catalyzed carbonylation to introduce the pyrrolidinyl ketone .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)Citation
1Quinoline cyclizationP(NBu3_3), DCM, rt, 24h65–75
24-TosylationTsCl, Et3_3N, THF, 0°C→rt80–85
33-Methanone functionalizationPyrrolidine, POCl3_3, reflux60–70

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The 6-fluoro group may undergo displacement with amines or alkoxides .

  • Sulfonamide Hydrolysis: Acidic or basic conditions cleave the tosyl group, yielding 4-hydroxyquinoline derivatives .

  • Ketone Reduction: Catalytic hydrogenation reduces the methanone to a methylene group, altering steric properties .

Biological Activity and Applications

Material Science Applications

  • Luminescent Probes: Fluorinated quinolines serve as pH-sensitive fluorophores .

  • Polymer Additives: Sulfonamide groups improve thermal stability in polyamides .

Future Directions

  • Biological Screening: Prioritize assays for anticancer, antimicrobial, and kinase inhibitory activity.

  • Synthetic Optimization: Develop enantioselective routes using chiral phosphine catalysts .

  • Computational Modeling: DFT studies to predict reactivity and binding modes.

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